molecular formula C10H10Br2OS B14062637 1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one

1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14062637
M. Wt: 338.06 g/mol
InChI Key: FNGYYZXOEYSGRC-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2OS. This compound is characterized by the presence of bromine atoms and a methylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one typically involves a multi-step process. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a phenyl ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Bromination: The acylated product is then brominated using bromine (Br2) or N-bromosuccinimide (NBS) to introduce the bromine atoms.

    Thioether Formation:

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substituted phenylpropanones
  • Sulfoxides and sulfones
  • Alcohol derivatives

Scientific Research Applications

1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key reactive sites that participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-3-(4-bromo-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Br2OS/c1-14-10-5-7(2-3-9(10)12)4-8(13)6-11/h2-3,5H,4,6H2,1H3

InChI Key

FNGYYZXOEYSGRC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)CC(=O)CBr)Br

Origin of Product

United States

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